molecular formula C11H16FNO B13310397 2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol

2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol

Cat. No.: B13310397
M. Wt: 197.25 g/mol
InChI Key: AKIVIELKFCBESJ-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol is an organic compound that features a phenol group substituted with an amino group, a methyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-4-methylphenol and 2-amino-2-methylpropanol.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 5-fluoro-4-methylphenol with the amino group in 2-amino-2-methylpropanol under basic conditions.

    Catalysts and Solvents: Common catalysts include strong bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran are used to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized for cost-effectiveness and efficiency. This involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to maintain a steady production rate.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate are used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-methylpropyl)-5-fluoro-4-methylphenol involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: Shares the amino and methyl groups but lacks the phenol and fluorine substituents.

    5-Fluoro-4-methylphenol: Contains the phenol and fluorine substituents but lacks the amino and methyl groups.

Properties

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

2-(1-amino-2-methylpropyl)-5-fluoro-4-methylphenol

InChI

InChI=1S/C11H16FNO/c1-6(2)11(13)8-4-7(3)9(12)5-10(8)14/h4-6,11,14H,13H2,1-3H3

InChI Key

AKIVIELKFCBESJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)O)C(C(C)C)N

Origin of Product

United States

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